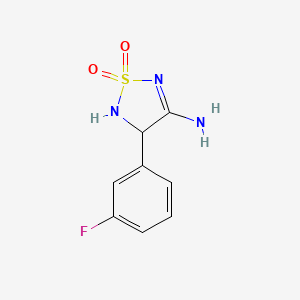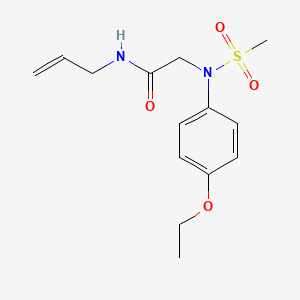
4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide, also known as FPTI, is a chemical compound that has been the subject of scientific research in recent years. It belongs to the class of thiadiazolidinone derivatives, which have been found to exhibit various biological activities. FPTI has been investigated for its potential as a therapeutic agent, as well as for its use in laboratory experiments.
Wirkmechanismus
The mechanism of action of 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is not fully understood. However, it has been proposed that 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide exerts its biological activities by modulating various signaling pathways. 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in the regulation of energy homeostasis and glucose metabolism.
Biochemical and Physiological Effects
4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in animal models of inflammation. 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. In addition, 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has several advantages as a reagent for laboratory experiments. It is readily available and relatively inexpensive. 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to be stable under various experimental conditions, which makes it suitable for use in a wide range of assays. However, 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has some limitations as well. It has been reported to exhibit low solubility in some solvents, which may limit its use in certain experiments. In addition, 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide may exhibit non-specific binding to some proteins, which could affect the accuracy of the results.
Zukünftige Richtungen
There are several future directions for research on 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide. One area of interest is the development of 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide-based drugs for the treatment of inflammatory diseases, cancer, and diabetes. Further studies are needed to elucidate the mechanism of action of 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide and to identify its molecular targets. In addition, the pharmacokinetics and pharmacodynamics of 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide need to be studied in more detail to determine its suitability as a therapeutic agent. Finally, the development of new synthesis methods for 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide and its analogs may lead to the discovery of more potent and selective compounds.
Synthesemethoden
The synthesis of 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been described in several research papers. One of the commonly used methods involves the reaction of 3-fluoroaniline with thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The resulting product is then oxidized with hydrogen peroxide to yield 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide. Other methods involving different reagents and solvents have also been reported.
Wissenschaftliche Forschungsanwendungen
4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been investigated for its potential as a therapeutic agent in various disease conditions. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities in preclinical studies. 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. In addition, 4-(3-fluorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O2S/c9-6-3-1-2-5(4-6)7-8(10)12-15(13,14)11-7/h1-4,7,11H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJBROBGJLLWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2C(=NS(=O)(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035846.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5035853.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B5035863.png)
![2-[4-(benzyloxy)-3-bromobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5035877.png)
![2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5035883.png)

![5,5'-oxybis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5035905.png)
![5-{3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035913.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B5035916.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(2-methoxyethyl)amine](/img/structure/B5035920.png)
![5-{2-[(3-methylbenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035928.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B5035940.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N,N-dimethylacetamide](/img/structure/B5035946.png)
![N-(3-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5035951.png)